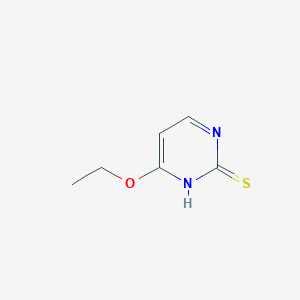

4-Ethoxypyrimidine-2-thiol

CAS No.: 72565-78-7

Cat. No.: VC17573603

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72565-78-7 |

|---|---|

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol |

| IUPAC Name | 6-ethoxy-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C6H8N2OS/c1-2-9-5-3-4-7-6(10)8-5/h3-4H,2H2,1H3,(H,7,8,10) |

| Standard InChI Key | KWPKJNZBFZSKCS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=NC(=S)N1 |

Introduction

1. Introduction to 4-Ethoxypyrimidine-2-thiol

4-Ethoxypyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features an ethoxy group (-OCH₂CH₃) at position 4 and a thiol (-SH) group at position 2. These functional groups contribute to its unique chemical, physical, and biological properties.

3. Synthesis of 4-Ethoxypyrimidine-2-thiol

The synthesis of 4-Ethoxypyrimidine-2-thiol typically involves:

-

Starting Materials:

-

A pyrimidine precursor (e.g., 2-thiouracil derivatives).

-

Ethylating agents like ethyl iodide or diethyl sulfate.

-

-

Reaction Conditions:

-

Base-catalyzed alkylation (e.g., using potassium carbonate or sodium hydroxide).

-

Solvents such as dimethylformamide (DMF) or ethanol.

-

-

General Reaction:

The reaction proceeds via nucleophilic substitution at the 4-position of the pyrimidine ring.

4. Applications of 4-Ethoxypyrimidine-2-thiol

Medicinal Chemistry

Pyrimidine derivatives are widely studied for their pharmacological activities due to their structural similarity to nucleobases in DNA and RNA. The thiol group in this compound may enhance its ability to interact with metal ions or biological macromolecules, making it a candidate for:

-

Antimicrobial Agents: Pyrimidines with thiol groups exhibit activity against bacteria and fungi.

-

Antioxidants: The thiol group acts as a reducing agent, scavenging free radicals.

-

Enzyme Inhibitors: Potential inhibitors of enzymes like thymidylate synthase or dihydrofolate reductase.

Coordination Chemistry

The thiol group can coordinate with metal ions, forming complexes that may have catalytic or therapeutic applications.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules.

5. Chemical Reactivity

Thiol Group

The thiol group is highly reactive and participates in:

-

Oxidation to form disulfides ().

-

Nucleophilic substitution reactions.

-

Coordination with transition metals.

Ethoxy Group

The ethoxy substituent influences the compound's lipophilicity and electronic properties, potentially altering its reactivity in electrophilic aromatic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume